![molecular formula C11H15N3O3 B13550614 tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate CAS No. 2301352-49-6](/img/structure/B13550614.png)
tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as nickel or rhodium, and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolo[1,5-a]imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The ability to modify its structure allows for the optimization of its biological activity and selectivity .
Industry
In the industrial sector, tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is used in the development of advanced materials. Its derivatives can be used in the production of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is unique due to its pyrazolo[1,5-a]imidazole core, which provides distinct chemical and biological properties compared to other heterocycles. Its ability to undergo various chemical modifications makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
2301352-49-6 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 7-formyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-4-5-14-9(13)8(7-15)6-12-14/h6-7H,4-5H2,1-3H3 |
InChI Key |
YUMNBAQNQNGYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
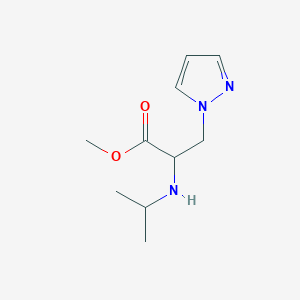
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)

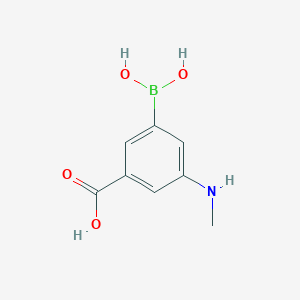
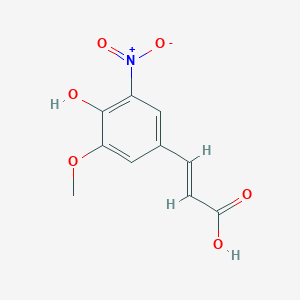
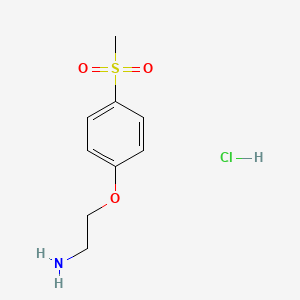
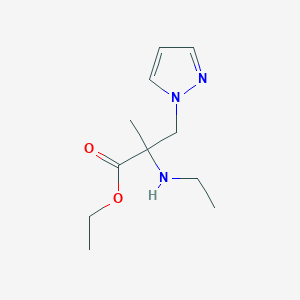
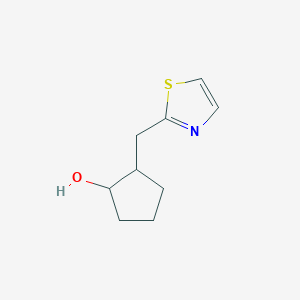
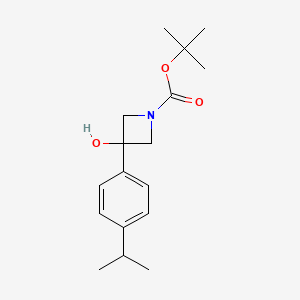



![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
